8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol
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Overview
Description
8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 8th position, a methyl group at the 2nd position, and a 4-methylpiperazinylmethyl group at the 3rd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Methylation: The methyl group at the 2nd position can be introduced via alkylation using methyl iodide or dimethyl sulfate.
Piperazinylmethyl Substitution: The final step involves the substitution of the 3rd position with a 4-methylpiperazinylmethyl group. This can be accomplished through nucleophilic substitution using 4-methylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the substituents.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-methylquinolin-4-ol: Lacks the piperazinylmethyl group, resulting in different biological properties.
2-Methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol: Lacks the chloro group, affecting its reactivity and interactions.
8-Chloro-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol: Lacks the methyl group at the 2nd position, altering its chemical behavior.
Uniqueness
The unique combination of substituents in 8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
6165-97-5 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
8-chloro-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20ClN3O/c1-11-13(10-20-8-6-19(2)7-9-20)16(21)12-4-3-5-14(17)15(12)18-11/h3-5H,6-10H2,1-2H3,(H,18,21) |
InChI Key |
OXWRTJZGRDSJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CN3CCN(CC3)C |
Origin of Product |
United States |
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